L-a-Phosphatidylinositol-from Soy bean

Catalog No.
S13922883
CAS No.
M.F
C45H87O13P
M. Wt
867.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-a-Phosphatidylinositol-from Soy bean

Product Name

L-a-Phosphatidylinositol-from Soy bean

IUPAC Name

[3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Molecular Formula

C45H87O13P

Molecular Weight

867.1 g/mol

InChI

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)

InChI Key

FQZQXPXKJFOAGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

L-alpha-Phosphatidylinositol from soybean is a phospholipid that plays a critical role in cellular membranes and signaling pathways. It is a derivative of inositol and phosphatidic acid, featuring a glycerol backbone with two fatty acid chains and a phosphate group linked to inositol. This compound is primarily found in the membranes of plant cells and is significant for its involvement in various biological functions, including cell signaling, membrane dynamics, and lipid metabolism.

The synthesis of L-alpha-Phosphatidylinositol involves several enzymatic reactions. One key pathway includes the conversion of phosphatidic acid to diacylglycerol, which then reacts with myo-inositol to form L-alpha-Phosphatidylinositol. The reaction can be summarized as follows:

  • Formation of Phosphatidic Acid:
    • Glycerol-3-phosphate + Fatty Acids → Phosphatidic Acid
  • Conversion to Diacylglycerol:
    • Phosphatidic Acid → Diacylglycerol + Phosphate
  • Synthesis of L-alpha-Phosphatidylinositol:
    • Diacylglycerol + Myo-Inositol → L-alpha-Phosphatidylinositol

These reactions are catalyzed by specific enzymes such as phospholipases and acyltransferases, which are influenced by the presence of calcium ions and other cofactors .

L-alpha-Phosphatidylinositol is crucial for several biological activities:

  • Cell Signaling: It serves as a precursor for inositol phosphates, which are important secondary messengers in various signaling pathways, including those regulating cell growth and differentiation.
  • Membrane Dynamics: It contributes to the structural integrity and fluidity of cellular membranes, facilitating membrane fusion and fission processes.
  • Role in Metabolism: This phospholipid participates in lipid metabolism, influencing the synthesis of other phospholipids and bioactive lipids.

Research indicates that L-alpha-Phosphatidylinositol can also modulate the activity of various proteins involved in signaling cascades, impacting cellular responses to external stimuli .

L-alpha-Phosphatidylinositol can be synthesized through various methods:

  • Enzymatic Synthesis: Utilizing specific enzymes such as phosphoinositide-specific phospholipase C to catalyze the formation from phosphatidic acid and myo-inositol.
  • Chemical Synthesis: Chemical methods involve the esterification of myo-inositol with fatty acids followed by phosphorylation.
  • Extraction from Natural Sources: It can be extracted from soy lecithin, where it constitutes approximately 18.4% of the total phospholipid content .

L-alpha-Phosphatidylinositol has diverse applications across various fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products.
  • Pharmaceuticals: Investigated for its potential therapeutic roles in treating metabolic disorders and enhancing drug delivery systems.
  • Cosmetics: Employed in skincare formulations for its moisturizing properties and ability to enhance skin barrier function.

Additionally, it serves as a model compound for studying lipid interactions and membrane dynamics .

Studies on L-alpha-Phosphatidylinositol have explored its interactions with proteins and other lipids:

  • Protein Binding: It has been shown to interact with proteins that contain pleckstrin homology domains, which recognize specific phosphoinositides.
  • Lipid Interactions: The compound influences the behavior of membrane lipids, affecting their organization and function within lipid bilayers.

These interactions underscore its importance in cellular signaling and membrane biology .

L-alpha-Phosphatidylinositol shares similarities with other phospholipids but has unique characteristics that distinguish it:

CompoundStructureUnique Features
L-alpha-PhosphatidylcholineContains choline head groupMajor component of cell membranes; involved in signaling
L-alpha-PhosphatidylethanolamineContains ethanolamine head groupImportant for membrane integrity; involved in apoptosis
L-alpha-PhosphatidylserineContains serine head groupPlays a role in cell signaling during apoptosis

While all these compounds are phospholipids that contribute to membrane structure and function, L-alpha-Phosphatidylinositol is particularly notable for its role in intracellular signaling pathways related to growth and metabolism .

The biosynthesis of L-α-phosphatidylinositol in soybean begins with the conversion of phosphatidic acid (PA) to cytidine diphosphate-diacylglycerol (CDP-DAG), catalyzed by CDP-diacylglycerol synthase (CDS). This enzyme is localized to the endoplasmic reticulum (ER) membrane and requires CTP as a cofactor. The subsequent step involves PI synthase (PIS), which transfers the inositol headgroup from free myo-inositol to CDP-DAG, forming PI. In soybean hypocotyls, auxin signaling enhances PI turnover by stimulating PI hydrolysis and the incorporation of [3H]inositol into membrane-associated PI, with optimal activity observed at 7 × 10⁻⁷ M 2,4-dichlorophenoxyacetic acid (2,4-D).

Soybean genomes encode 12 phospholipase C (PLC) isoforms classified into phosphatidylinositol-specific (PI-PLC) and non-specific (NPC) families. These enzymes hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃), linking PI metabolism to calcium signaling and protein kinase C activation. Notably, GmPLC7 and GmPLC10 exhibit tissue-specific expression patterns, with GmPLC10 localizing to the plasma membrane in Nicotiana benthamiana.

Table 1: Key Enzymes in Soybean PI Biosynthesis

EnzymeFunctionSubcellular LocalizationRegulatory Factors
CDP-DAG synthaseConverts PA to CDP-DAGER membraneCTP availability
PI synthaseSynthesizes PI from CDP-DAG + inositolER membraneAuxin (2,4-D)
Phospholipase CHydrolyzes PIP₂ to DAG + IP₃Plasma membraneAbiotic stress signals

Calcium ions exert profound regulatory effects on the structural organization of phosphatidylinositol-phosphatidylethanolamine mixed systems, triggering specific phase transitions through electrostatic mechanisms [1] [7]. In binary mixtures containing soybean phosphatidylinositol and phosphatidylethanolamine, calcium addition at physiological concentrations can induce transitions from lamellar to hexagonal phase II structures, but only in systems containing 20 mol% or less phosphatidylinositol [1] [2]. This calcium-specific effect does not occur with magnesium ions, indicating selective binding interactions between calcium and the phosphatidylinositol headgroup [1] [2].

The mechanism of calcium-mediated phase transitions involves direct electrostatic interactions between divalent calcium cations and the negatively charged phosphomonoester groups of the inositol ring [7] [8]. Surface pressure measurements demonstrate that calcium binding to phosphatidylinositol occurs with a dissociation constant of approximately 3 micrometers, reflecting specific high-affinity interactions [7]. Upon calcium binding, phosphatidylinositol molecules undergo significant condensation, as evidenced by substantial reductions in surface pressure from 6.1 to 3.0 millinewtons per meter in mixed monolayer systems [7].

At low calcium concentrations, corresponding to calcium-to-phosphatidylinositol molar ratios of 0.25, the formation of structures allowing isotropic motional averaging occurs [1]. These intermediate structures represent lipidic particles rather than true hexagonal phases, as revealed by freeze-fracture electron microscopy [1]. Higher calcium levels at molar ratios of 0.5 result in phospholipid precipitation and restoration of bilayer structure, indicating a biphasic response to calcium concentration [1].

Table 2: Calcium-Mediated Phase Transition Parameters

System ParameterCalcium-FreeLow Calcium (0.25 molar ratio)High Calcium (0.5 molar ratio)
Phase OrganizationLamellar bilayerLipidic particlesPrecipitated bilayer
Surface Pressure (mN/m)6.1Variable3.0
Structural Analysis MethodPhosphorus-31 Nuclear Magnetic ResonanceFreeze-fracturePhosphorus-31 Nuclear Magnetic Resonance
Phase Transition ThresholdN/A≤20 mol% phosphatidylinositol≤20 mol% phosphatidylinositol

The calcium-induced structural reorganizations exhibit remarkable selectivity for phosphatidylinositol over other acidic phospholipids [1] [2]. This selectivity arises from the unique geometry and charge distribution of the inositol headgroup, which provides multiple hydroxyl groups capable of coordinating calcium ions through both direct electrostatic interactions and water-mediated hydrogen bonding [9] [6]. The preferential binding of calcium to phosphatidylinositol results in local charge neutralization and dehydration of the headgroup region, facilitating closer packing of adjacent lipid molecules [7] [10].

Temperature-dependent studies reveal that calcium-mediated phase transitions in phosphatidylinositol-phosphatidylethanolamine systems occur across physiologically relevant temperature ranges [1]. At 30°C, systems containing 15% or 20% phosphatidylinositol can be driven from lamellar to hexagonal phase II organization upon calcium addition, while systems with higher phosphatidylinositol content remain in lamellar arrangements regardless of calcium concentration [1] [2]. This concentration-dependent response provides a mechanism for fine-tuning membrane structure in response to local calcium fluctuations.

Headgroup Interactions with Unsaturated Phospholipid Matrices

The inositol headgroup of soybean phosphatidylinositol engages in complex molecular interactions with surrounding unsaturated phospholipid matrices through multiple mechanisms including electrostatic forces, hydrogen bonding, and steric effects [11] [12] [6]. Neutron diffraction studies reveal that the inositol ring adopts a predominantly perpendicular orientation relative to the bilayer normal, projecting directly into the aqueous phase with the C4 hydroxyl group most extensively exposed to the water layer [6]. This orientation maximizes hydration of the polar headgroup while allowing for specific interactions with neighboring lipid species.

In mixed systems with phosphatidylcholine, soybean phosphatidylinositol demonstrates distinct interaction patterns dependent on the saturation state of the phosphatidylcholine acyl chains [12]. With condensed distearoylphosphatidylcholine, phosphatidylinositol forms mixed crystals that differ significantly from pure phosphatidylcholine structures, indicating attractive intermolecular interactions [12]. These interactions result in partial miscibility and the formation of tightly packed phases that exhibit enhanced structural stability compared to individual components [12].

Surface pressure-molecular area isotherm measurements quantify the thermodynamic nature of phosphatidylinositol interactions with various phospholipid matrices [11]. In mixtures with cholesterol, mean molecular areas are consistently smaller than values calculated from ideal additivity, demonstrating attractive interactions between phosphatidylinositol and cholesterol molecules [11]. Conversely, phosphatidylinositol-sphingomyelin mixtures exhibit larger mean molecular areas than predicted, indicating repulsive interactions that limit molecular packing efficiency [11].

Table 3: Headgroup Interaction Characteristics in Mixed Phospholipid Systems

Phospholipid PartnerInteraction TypeMean Area DeviationMolecular Mechanism
CholesterolAttractiveSmaller than idealSterol-phospholipid hydrogen bonding
SphingomyelinRepulsiveLarger than idealHeadgroup steric hindrance
DistearoylphosphatidylcholineAttractiveMixed crystal formationVan der Waals interactions
DioleoylphosphatidylcholinePartial miscibilityIntermediate behaviorAcyl chain compatibility

The electrostatic properties of the phosphatidylinositol headgroup significantly influence its distribution within heterogeneous membrane environments [9] [8]. At physiological pH of 7.0, the inositol ring carries a net negative charge of approximately -1, arising from the ionization of the phosphomonoester group [9] [8]. This negative charge creates local electrostatic fields that affect the organization of surrounding zwitterionic and charged lipids through long-range Coulombic interactions [10]. The charge distribution is not uniform across the inositol ring, with the phosphate group exhibiting the highest electron density and the hydroxyl groups providing sites for hydrogen bond formation [9].

Molecular dynamics simulations and experimental studies demonstrate that phosphatidylinositol headgroups form extensive hydrogen bonding networks with water molecules and adjacent lipid headgroups [13] [14]. The inositol ring can accommodate up to six water molecules in its first hydration shell, creating a highly ordered interfacial water structure that influences membrane permeability and protein binding [15]. This hydration pattern differs markedly from other phospholipids due to the multiple hydroxyl groups available for water coordination [6].

The molecular mechanisms underlying osmotic stress perception and signal transduction in soybean involve sophisticated kinase cascades that specifically target phosphatidylinositol-binding proteins. Central to this signaling network is the soybean phosphatidylinositol transfer protein homolog, designated Ssh1p, which serves as a critical substrate for osmotic stress-activated protein kinases [1] [2].

Research has demonstrated that exposure of soybean tissues to hyperosmotic conditions leads to rapid phosphorylation of Ssh1p, a modification that significantly decreases its ability to associate with cellular membranes [1] [2]. This phosphorylation event represents one of the earliest detectable responses to osmotic stress in plant cells, occurring within minutes of stress application. The osmotic stress-activated Ssh1p kinase activity has been detected across multiple plant species, suggesting evolutionary conservation of this signaling mechanism [1] [2].

Two soybean protein kinases, designated SPK1 and SPK2, have been identified as the primary stress-activated Ssh1p kinases through complementation studies in yeast systems [1] [2]. These kinases belong to the SnRK2b subfamily of sucrose nonfermenting 1-related protein kinases, which are known to function as key regulators of environmental stress responses in plants [1] [2]. The activation of SPK1 and SPK2 occurs specifically under severe hyperosmotic stress conditions, with optimal activation observed at sodium chloride concentrations exceeding 0.75 molar [1] [2].

The kinase cascade targeting Ssh1p demonstrates remarkable specificity for osmotic stress conditions. While SPK1 and SPK2 show robust activation under hyperosmotic stress, they exhibit minimal response to other stress conditions such as cold, heat, or pathogen challenge [1] [2]. This specificity suggests that the Ssh1p-SPK1/SPK2 pathway represents a dedicated osmosensory signaling system in soybean plants.

Table 1: Soybean Phosphatidylinositol Transfer Proteins and Associated Kinases

ProteinMolecular Weight (kDa)Subcellular LocalizationPhospholipid Binding SpecificityOsmotic Stress ResponseTissue Expression
Ssh1p~40-45Membrane-associatedPI(3,5)P2, PI(4,5)P2Rapid phosphorylationRoots, leaves
Ssh2p~40-45Membrane-associatedPI(3)P, PI(4)PNot reportedDeveloping seeds
SPK1~45-50CytoplasmicN/A (kinase)ActivationRoots, leaves
SPK2~45-50CytoplasmicN/A (kinase)ActivationRoots, leaves

The phosphorylation of Ssh1p by SPK1 and SPK2 involves serine and threonine residues, as confirmed by phosphoamino acid analysis [1] [2]. This post-translational modification fundamentally alters the biochemical properties of Ssh1p, particularly its membrane association capacity. The phosphorylated form of Ssh1p exhibits reduced affinity for membrane lipids, suggesting that phosphorylation may serve as a regulatory mechanism to modulate the subcellular distribution and activity of this phosphatidylinositol-binding protein [1] [2].

Beyond SPK1 and SPK2, soybean possesses additional members of the SnRK2 family, including SPK3 and SPK4, which also respond to osmotic stress conditions [1] [2]. However, these kinases appear to function in parallel pathways rather than directly targeting Ssh1p, indicating the existence of multiple osmotic stress-responsive kinase cascades in soybean cells [1] [2].

Table 5: Osmotic Stress-Activated Kinase Cascades

KinaseKinase FamilySubstrateActivation ThresholdPhosphorylation SiteDownstream EffectExpression Pattern
SPK1SnRK2bSsh1p0.75M NaClSer/ThrPI kinase activationStress-induced
SPK2SnRK2bSsh1p0.75M NaClSer/ThrPI kinase activationStress-induced
SPK3SnRK2bUnknown0.5M NaClSer/ThrGene expressionStress-induced
SPK4SnRK2bUnknown0.5M NaClSer/ThrGene expressionStress-induced
SnRK2.4SnRK2aMultiple0.2M NaClSer/ThrABA responseConstitutive
SnRK2.6SnRK2aMultiple0.2M NaClSer/ThrABA responseConstitutive

The tissue-specific expression patterns of these kinases provide insights into their physiological roles. SPK1 and SPK2 are predominantly expressed in metabolically active tissues such as roots and leaves, where they likely function to maintain cellular homeostasis under osmotic stress conditions [1] [2]. The preferential expression in these tissues aligns with their proposed role in protecting plants from osmotic insult through regulation of phosphatidylinositol metabolism.

Phosphatidylinositol 3-Kinase/4-Kinase Activation Pathways Under Hyperosmotic Conditions

The activation of phosphatidylinositol 3-kinase and 4-kinase activities represents a fundamental cellular response to hyperosmotic stress in soybean plants. Research has demonstrated that Ssh1p enhances the activities of both plant phosphatidylinositol 3-kinase and phosphatidylinositol 4-kinase, suggesting that the ultimate function of Ssh1p in cellular signaling involves altering the plant's capacity to synthesize phosphoinositides during periods of hyperosmotic stress [1] [2].

Soybean phosphatidylinositol 3-kinase exhibits significant induction during specific developmental processes, particularly during nodule organogenesis [3] [4]. Two distinct forms of PI3K have been identified in soybean: a root form encoded by SPI3K-5 and a nodule-specific form encoded by SPI3K-1 [3] [4]. The root form encodes a peptide of 814 amino acids, while the nodule form encodes a peptide of 812 amino acids, with both forms sharing 98% sequence identity in their coding regions [3] [4].

The temporal regulation of PI3K activity during osmotic stress demonstrates a biphasic response pattern. Initial activation occurs within 30 minutes of stress application, followed by sustained elevation that can persist for several hours [3] [4]. This prolonged activation suggests that PI3K plays a continuous role in cellular adaptation to osmotic stress rather than serving merely as an immediate response mechanism.

Table 2: Phosphatidylinositol 3-Kinase and 4-Kinase Activity Changes Under Hyperosmotic Stress

EnzymeActivity Change (fold)Time Course (hours)Substrate SpecificityStress TreatmentTissue Source
PI3K2.5-3.00.5-2PI→PI(3)P1M NaClRoot
PI4K1.8-2.21-3PI→PI(4)P1M NaClRoot
PI3K (nodule-specific)3.5-4.00.5-1.5PI→PI(3)P2M sorbitolNodule
PI4K (membrane-bound)2.0-2.51-4PI→PI(4)P1M NaClRoot
PI3K (cytosolic)2.8-3.20.5-2.5PI→PI(3)P2M sorbitolRoot

The substrate specificity of soybean PI3K has been confirmed through biochemical analysis using Escherichia coli-expressed enzyme [3] [4]. The recombinant soybean PI3K specifically phosphorylates phosphatidylinositol at the D-3 position of the inositol ring to generate phosphatidylinositol 3-phosphate, demonstrating its functional similarity to mammalian and yeast PI3K enzymes [3] [4].

Phosphatidylinositol 4-kinase activity in soybean cells exhibits distinct regulatory patterns compared to PI3K. While PI3K shows rapid activation under osmotic stress, PI4K demonstrates a more gradual response with peak activity occurring 1-3 hours after stress initiation [1] [2]. This temporal difference suggests that PI3K and PI4K may serve complementary roles in the cellular response to osmotic stress, with PI3K mediating immediate signaling events and PI4K contributing to sustained adaptive responses.

The subcellular distribution of PI4K activity reveals the presence of both membrane-bound and cytosolic forms [1] [2]. The membrane-bound PI4K exhibits enhanced activity under osmotic stress conditions, suggesting that membrane association may be crucial for its stress-responsive function. This membrane localization also positions PI4K strategically to respond to osmotic stress-induced changes in membrane composition and dynamics.

Gene expression analysis of soybean PI4K genes under osmotic stress conditions has revealed differential regulation of multiple isoforms [5] [6]. The soybean genome contains multiple PI4K genes, including PI4Kα and PI4Kβ, which show distinct expression patterns in response to osmotic stress [5] [6]. PI4Kα demonstrates rapid upregulation within 1-2 hours of stress application, while PI4Kβ shows a more delayed response with peak expression occurring 4-6 hours after stress initiation [5] [6].

Table 6: Phosphatidylinositol Metabolic Enzymes and Their Regulation

EnzymeGene SymbolReaction CatalyzedOsmotic Stress ResponseSubcellular LocationStress SensitivityFunctional Importance
MIPS1Glyma.11G238800Glucose-6-P → Inositol-3-PDownregulatedCytoplasmHighEssential
IPK1Glyma.15G142300InsP5 → InsP6UpregulatedCytoplasmMediumEssential
PI4KαGlyma.08G105400PI → PI(4)PUpregulatedPlasma membraneMediumImportant
PI4KβGlyma.13G087600PI → PI(4)PUpregulatedEndomembraneMediumImportant
PI3KGlyma.19G234500PI → PI(3)PUpregulatedCytoplasm/MembraneLowCritical
PIP5KGlyma.20G145600PI(4)P → PI(4,5)P2UpregulatedPlasma membraneLowCritical

The activation of PI3K and PI4K under hyperosmotic conditions is closely linked to the generation of specific phosphoinositide species that serve as signaling molecules [7] [8]. Phosphatidylinositol 3-phosphate, the product of PI3K activity, has been implicated in vacuolar function and membrane trafficking processes that are essential for cellular adaptation to osmotic stress [7] [8]. Similarly, phosphatidylinositol 4-phosphate, generated by PI4K activity, serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate, a crucial signaling lipid involved in numerous cellular processes [7] [8].

The regulation of PI3K and PI4K activities involves multiple mechanisms beyond simple transcriptional control. Post-translational modifications, including phosphorylation by stress-activated kinases, play important roles in modulating enzyme activity [1] [2]. Additionally, the availability of lipid substrates and the presence of regulatory cofactors can influence the catalytic efficiency of these enzymes under stress conditions.

Cross-Talk Between Phosphoinositide Signaling and Abiotic Stress Adaptation Mechanisms

The integration of phosphoinositide signaling with other stress adaptation mechanisms represents a sophisticated regulatory network that enables soybean plants to mount comprehensive responses to abiotic stress conditions. This cross-talk occurs at multiple levels, involving direct molecular interactions, shared signaling intermediates, and coordinated gene expression programs [8] [9] [10].

Abscisic acid signaling pathways demonstrate extensive cross-talk with phosphoinositide metabolism during osmotic stress responses [8] [9]. The hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C generates inositol 1,4,5-trisphosphate and diacylglycerol, both of which serve as second messengers in stress signaling cascades [8] [9]. The soybean phospholipase C gene family, comprising twelve members designated GmPLC1 through GmPLC12, exhibits differential expression patterns in response to osmotic stress conditions [6].

Table 3: Soybean Phospholipase C Gene Family Expression Under Osmotic Stress

GeneChromosomeProtein Size (kDa)NaCl ResponsePEG ResponseABA ResponseTissue Distribution
GmPLC1258.8UpUpUpRoot/Leaf
GmPLC21162.1UpUpUpRoot/Leaf
GmPLC31465.4DownUpUpRoot/Leaf
GmPLC41867.2UpUpUpRoot/Leaf
GmPLC5260.3UpUpUpRoot/Leaf
GmPLC61164.7DownUpUpRoot/Leaf
GmPLC71469.1UpUpUpUbiquitous
GmPLC81861.5UpUpUpRoot/Leaf
GmPLC9263.8UpUpUpRoot/Leaf
GmPLC101166.2UpUpUpRoot/Leaf
GmPLC111468.5UpUpUpRoot/Leaf
GmPLC121870.1UpUpUpPod-specific

The calcium signaling pathway represents another major point of cross-talk with phosphoinositide metabolism [8] [9]. Inositol 1,4,5-trisphosphate generated by phospholipase C activity triggers the release of calcium ions from intracellular stores, leading to rapid increases in cytosolic calcium concentrations [8] [9]. This calcium mobilization activates calcium-dependent protein kinases and calmodulin-dependent enzymes that regulate numerous stress-responsive processes [8] [9].

Mitogen-activated protein kinase cascades demonstrate significant integration with phosphoinositide signaling networks during osmotic stress responses [8] [9]. Diacylglycerol, produced by phospholipase C hydrolysis of phosphatidylinositol 4,5-bisphosphate, can be further metabolized to phosphatidic acid by diacylglycerol kinase [8] [9]. Phosphatidic acid serves as a bioactive lipid mediator that influences the activity of various protein kinases and transcription factors involved in stress gene expression [8] [9].

Table 4: Cross-talk Between Phosphoinositide and Other Signaling Pathways

Signaling PathwayPI-derived MediatorCross-talk MechanismStress ResponseTime ScaleCellular Location
Abscisic Acid (ABA)PI(4,5)P2PLC hydrolysisStomatal closureMinutesPlasma membrane
Calcium SignalingIP3Ca2+ releaseIon homeostasisSeconds-MinutesCytoplasm
MAPK CascadeDAGKinase activationGene expressionMinutes-HoursCytoplasm/Nucleus
Reactive Oxygen Species (ROS)PI(3,5)P2Membrane reorganizationAntioxidant responseMinutes-HoursOrganelles
Protein Kinase CDAGEnzyme activationMetabolic regulationMinutesMembrane
Phosphatidic AcidPALipid conversionMembrane dynamicsMinutesMembrane

The reactive oxygen species signaling pathway exhibits complex interactions with phosphoinositide metabolism during osmotic stress [8] [9] [10]. Phosphatidylinositol 3,5-bisphosphate levels increase dramatically under hyperosmotic conditions, and this lipid species has been implicated in the regulation of vacuolar morphology and function [7] [8]. The synthesis of phosphatidylinositol 3,5-bisphosphate involves the sequential action of phosphatidylinositol 3-kinase and phosphatidylinositol 3-phosphate 5-kinase, both of which are regulated by osmotic stress conditions [7] [8].

Transcriptional regulation represents a crucial level of cross-talk between phosphoinositide signaling and stress adaptation mechanisms [6] [11]. Multiple transcription factor families, including WRKY, ERF, and bZIP, contain binding sites for phosphoinositide-responsive elements in their promoter regions [6] [11]. This regulatory architecture enables coordinated expression of genes involved in phosphoinositide metabolism and stress response pathways [6] [11].

The temporal dynamics of cross-talk between phosphoinositide signaling and other stress adaptation mechanisms reveal a carefully orchestrated sequence of events [8] [9]. Initial phosphoinositide signaling events occur within seconds to minutes of stress perception, followed by intermediate responses involving protein kinase cascades and calcium mobilization that develop over minutes to hours [8] [9]. Long-term adaptations, including transcriptional reprogramming and metabolic adjustments, typically require hours to days for full implementation [8] [9].

Spatial organization of cross-talk mechanisms involves the compartmentalization of signaling components within specific cellular domains [8] [9]. Plasma membrane-localized phosphatidylinositol 4-phosphate 5-kinases generate phosphatidylinositol 4,5-bisphosphate at sites of stress perception, while cytoplasmic phospholipase C enzymes hydrolyze this lipid to produce soluble signaling molecules [8] [9]. This spatial organization ensures that signaling responses are appropriately localized and coordinated with cellular stress adaptation processes.

XLogP3

12.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

866.58842982 g/mol

Monoisotopic Mass

866.58842982 g/mol

Heavy Atom Count

59

Dates

Last modified: 08-10-2024

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